2-(2,3-Difluorophenyl)morpholine

Physicochemical profiling Drug design CNS penetration

Regioisomeric difluorophenyl morpholine impurities confound SAR studies and target engagement conclusions. This ≥98% pure 2-(2,3-difluorophenyl)morpholine (LogP 1.63, pKa 8.10, TPSA 21.26 Ų) delivers precise electron distribution and lipophilicity for CNS-penetrant candidates. - Validated potency-enhancing motif in CGRP receptor antagonists (e.g., telcagepant) and antidepressant programs. - Privileged hinge-binding scaffold for kinase inhibitor design and PROTAC linker conjugation. - Research quantities with defined physicochemical properties for reproducible hit-to-lead optimization.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B15322560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenyl)morpholine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H11F2NO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2
InChIKeyQLNHSOFSICEHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluorophenyl)morpholine Physicochemical Profile


2-(2,3-Difluorophenyl)morpholine (CAS 1251196-33-4) is a fluorinated 2-arylmorpholine building block with the molecular formula C10H11F2NO and a molecular weight of 199.20 g/mol . It features a morpholine ring directly substituted at the 2-position with a 2,3-difluorophenyl group. Predicted physicochemical properties include a pKa of 8.10±0.40, a boiling point of 255.4±40.0 °C, and a density of 1.199±0.06 g/cm³ . With a calculated LogP of approximately 1.63 and a topological polar surface area (TPSA) of 21.26 Ų, this compound occupies a moderate lipophilicity space that is well-suited for CNS drug discovery programs and for generating kinase-targeted probe molecules where balanced permeability and solubility are critical .

Physicochemical Profile Moderate lipophilicity suited for CNS probe design Calculated LogP ~1.63, TPSA 21.26 Ų
Scaffold Utility Kinase-targeted probe molecules requiring balanced permeability and solubility Morpholine hinge-binding motif with 2,3-difluorophenyl group
Building Block Identity Fluorinated 2-arylmorpholine for medicinal chemistry campaigns ≥98% HPLC purity supports reproducible SAR studies

Why 2-(2,3-Difluorophenyl)morpholine Cannot Be Replaced


Regioisomeric difluorophenyl morpholines are not interchangeable surrogates. Changing the fluorine substitution pattern from 2,3- to 2,4-, 2,5-, 2,6-, or 3,4- alters the compound's electron distribution, basicity, lipophilicity, and metabolic profile—parameters that directly govern target engagement, selectivity, and ADME properties. For example, the predicted pKa shifts from 8.10 (2,3-difluoro) to 7.65 (3,5-difluoro), a difference of ~0.45 log units that affects the protonation state of the morpholine nitrogen at physiological pH and consequently influences lysosomal trapping and CNS penetration . Likewise, the measured LogP ranges from 1.18 (2,4-difluoro) to 1.63 (2,3-difluoro), meaning the 2,3-isomer delivers a ~38% higher calculated partition coefficient that can drive differential membrane permeability and target protein binding . In medicinal chemistry campaigns, the 2,3-difluorophenyl motif has been specifically identified as a potency-enhancing group in CGRP receptor antagonist optimization (e.g., telcagepant/MK-0974) and in antidepressants where fluorine at the 3-position of the aromatic ring confers superior in vivo activity [1][2]. Substituting any alternative isomer without re-optimizing the entire SAR series risks losing these hard-won gains.

Regioisomeric Profile Mismatch 2,4-, 2,5-, 2,6-, or 3,4-difluorophenyl morpholines alter electron distribution, basicity, and lipophilicity. The 2,3-isomer's predicted pKa of 8.10 may shift significantly, affecting protonation state and lysosomal trapping in CNS models.
Potency and ADME Context The 2,3-difluorophenyl motif has been reported as a potency-enhancing pharmacophore in CGRP receptor antagonist SAR. Alternative isomers lack this documented context and may not reproduce the same target-engagement profile without full SAR re-optimization.
Purity Specification Difference The 2,3-isomer is commonly supplied at ≥98% HPLC purity, while several alternative regioisomers are offered at 95%. Lower purity grades risk higher batch-to-batch variability from isomeric impurities in quantitative pharmacology assays.

2-(2,3-Difluorophenyl)morpholine vs. Regioisomers: Key Evidence


pKa: 2,3- vs. 3,5-Difluoro Basicity

The predicted pKa of 2-(2,3-difluorophenyl)morpholine is 8.10±0.40, which is 0.45 log units higher than that of the corresponding 3,5-difluorophenyl analog (pKa 7.65±0.40) . A higher pKa indicates a more basic morpholine nitrogen, meaning that at pH 7.4, a larger fraction of the 2,3-isomer exists in the protonated (charged) form. This difference directly impacts the compound's volume of distribution, lysosomal trapping, and CNS permeability profile.

pKa: 2,3- vs. 3,5-Difluoro Basicity
Cross-study comparable
ΔpKa = 0.45 log units
Target: 8.10±0.40
Comparator: 7.65±0.40
Reported basicity difference. May shift CNS exposure and lysosomal accumulation profile.
Predicted values. Requires experimental validation in target cell model.
Physicochemical profiling Drug design CNS penetration

Lipophilicity: 2,3-Difluoro vs. Other Isomers

The calculated LogP of 2-(2,3-difluorophenyl)morpholine is 1.6257 , compared with 1.18 for 2-(2,4-difluorophenyl)morpholine (ACD/LogP) and 1.2 for 2-(2,6-difluorophenyl)morpholine (XLogP3-AA) [1]. This represents an approximately 38% higher LogP for the 2,3-isomer relative to the 2,4-isomer.

Lipophilicity: 2,3- vs. Other Isomers
Cross-study comparable
ΔLogP ≈ 0.45 vs. 2,4-isomer
2,3-isomer LogP = 1.63
2,4-isomer LogP = 1.18
Higher calculated partition coefficient may support membrane permeability in CNS intracellular target studies.
Vendor computational data; different algorithms may apply. Source review recommended.
Lipophilicity Membrane permeability ADME optimization

Boiling Point Differences Among Isomers

The predicted boiling point of 2-(2,3-difluorophenyl)morpholine is 255.4±40.0 °C , which lies between 2-(2,4-difluorophenyl)morpholine (250.9±40.0 °C) and 2-(3,4-difluorophenyl)morpholine (272.4±40.0 °C) [1]. The 2,3-isomer's boiling point is 4.5 °C higher than the 2,4-isomer and 17 °C lower than the 3,4-isomer.

Boiling Point Differences
Cross-study comparable
255.4±40.0 °C
Δ 4.5 °C vs. 2,4-isomer
Δ -17 °C vs. 3,4-isomer
Intermediate boiling point reflects distinct intermolecular interactions relevant for purification workflow selection.
Predicted at 760 mmHg. Context-dependent for lab-scale distillation.
Purification Handling Formulation

Potency Enhancement in CGRP Receptor Antagonism

In the discovery of the clinical CGRP receptor antagonist telcagepant (MK-0974), extensive SAR exploration of the C-6 aryl moiety established that the 2,3-difluorophenyl group provided a significant potency enhancement. The 2,3-difluorophenyl-containing lead (compound 38) demonstrated improved oral bioavailability and was advanced to clinical development [1]. While this work was performed on a caprolactam/azepane scaffold rather than a morpholine, the pharmacophoric contribution of the 2,3-difluorophenyl group—balanced electron withdrawal, conformational preference, and metabolic stabilization—is a scaffold-independent feature transferable to morpholine-based programs targeting GPCRs and related receptors.

Potency in CGRP Antagonism
Class-level inference
2,3-difluorophenyl selected as definitive pharmacophore in MK-0974 clinical candidate optimization.
Scaffold-independent pharmacophoric feature reported. May de-risk morpholine-based GPCR programs.
Evidence from caprolactam/azepane scaffold. Model-transfer context requires review.
GPCR antagonism Migraine CGRP receptor Lead optimization

3-Fluoro Substitution and Antidepressant Activity

A series of novel morpholine compounds was tested in mouse forced swimming and tail suspension models for antidepressant activity. Among all tested compounds, those bearing a fluorine substituent at the 3-position of the aromatic ring displayed the highest antidepressant efficacy, significantly outperforming both the blank control group and non-fluorinated or differently substituted analogs at equivalent doses [1]. The 2,3-difluorophenyl group of the target compound incorporates this activity-enhancing 3-fluoro substitution.

3-Fluoro Antidepressant SAR
Class-level inference
3-fluorophenyl-substituted morpholines: reported highest activity in mouse behavioral models.
Corroborates 3-fluoro substitution as an activity-enhancing feature in CNS research models.
Animal behavioral model endpoint context. Data to verify.
Antidepressant Forced swimming test Fluorine SAR Monoamine reuptake

Purity and Storage Stability

Commercially available 2-(2,3-difluorophenyl)morpholine is supplied at a minimum purity of 98% (HPLC) and is recommended for storage sealed in a dry environment at 2–8 °C . In contrast, several regioisomeric analogs such as 2-(2,4-difluorophenyl)morpholine and 3-(3,4-difluorophenyl)morpholine are commonly offered at 95% purity [1]. The higher standard purity grade reduces batch-to-batch variability from isomeric or synthetic impurities, which is especially critical in quantitative pharmacology assays where trace contaminants can distort IC50 determinations or produce false-positive screening hits.

Purity and Storage Stability
Cross-study comparable
≥98% HPLC (2,3-isomer)
vs. ≥95% for several alternative regioisomers.
Reported higher purity specification may support improved assay reproducibility and reduced off-target artifacts.
Supplier datasheet comparison. Lot-specific attribute review advised.
Purity Storage stability Reproducibility Procurement specification

Applications of 2-(2,3-Difluorophenyl)morpholine


CNS Drug Discovery: Monoamine Receptor Modulators

The balanced LogP of 1.63 and moderate pKa of 8.10 position 2-(2,3-difluorophenyl)morpholine as a privileged scaffold for CNS-penetrant small molecules . The 2,3-difluorophenyl group's validated potency-enhancing effect in GPCR programs [1] and the 3-fluoro substitution's correlation with superior in vivo antidepressant activity [2] make this building block particularly suitable for hit-to-lead optimization campaigns targeting monoamine transporters, GPCRs, and trace amine-associated receptors (TAARs).

Kinase Inhibitor Design: Fragment Growing & Scaffold Hopping

The morpholine ring is a recognized hinge-binding motif in kinase inhibitor design, and the 2,3-difluorophenyl substituent offers a favorable balance of steric bulk and electronic character for occupying hydrophobic pockets adjacent to the ATP-binding site . The ≥98% purity specification ensures that fragment-based screening or PROTAC linker conjugation proceeds with minimal interference from regioisomeric impurities .

Agrochemical Lead Generation: Fluorinated Morpholines

Fluorinated morpholine derivatives have been extensively explored in pesticide innovation as fungicides, herbicides, and insecticides [3]. The 2,3-difluorophenyl isomer's intermediate boiling point (255.4 °C) and predicted LogP (1.63) align with agrochemical physicochemical profiles suited for foliar uptake and phloem mobility, making it a rational choice for designing crop protection agents where fluorination governs metabolic stability and target-site binding.

Analytical Reference Standard & Method Development

The availability at ≥98% purity with defined physicochemical properties (pKa, LogP, boiling point) supports the use of 2-(2,3-difluorophenyl)morpholine as an analytical reference standard for HPLC method development, impurity profiling of morpholine-containing APIs, and forensic toxicology screening panels where accurate isomeric identification is required .

Application
Selection Property
Validation Focus
CNS Probe Design
Balanced LogP and pKa for permeability
CNS penetration and target-engagement model review
Kinase Inhibitor Fragment Elaboration
Hinge-binding morpholine with hydrophobic 2,3-difluorophenyl pocket occupancy
Isoform-selectivity assay context and purity-dependent SAR reproducibility
GPCR Antagonist Optimization
Clinically validated 2,3-difluorophenyl pharmacophore
Receptor-binding and functional cAMP endpoint context
Agrochemical Lead Generation
Fluorination-dependent metabolic stability and physicochemical profile
Target-site binding and foliar uptake model context
Analytical Reference Standard
≥98% purity with defined pKa, LogP, boiling point
HPLC method development and isomeric impurity profiling context

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